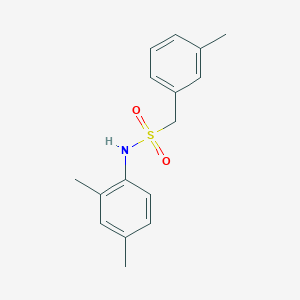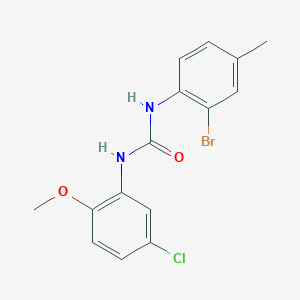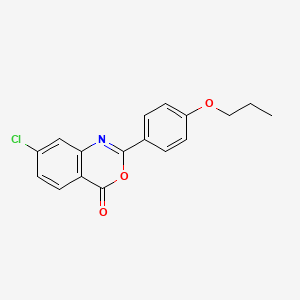![molecular formula C18H19ClN6O3 B4615265 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide
Descripción general
Descripción
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.1207162 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the synthesis of N-(pyrazol-5-yl)-2-nitrobenzamides and their derivatives, which include the structural motifs similar to the compound . These derivatives exhibit significant "in vitro" antimicrobial activity against various strains such as Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study found that the 1-methylpyrazole derivatives showed larger inhibition zones than the 1-phenyl ones in antimicrobial tests, indicating the potential for designing new antimicrobial agents with improved efficacy (Daidone et al., 1992).
Synthesis Methodologies
Another aspect of scientific research involves the synthesis of complex organic compounds for various applications, including as building blocks in pharmaceuticals. A study detailed the synthesis of chlorantraniliprole, a widely used insecticide, starting from 3-methyl-2-nitrobenzoic acid. This process involves steps like esterification, reduction, chlorination, and aminolysis, eventually providing the target product. Such methodologies highlight the versatility of compounds related to the one and their utility in synthesizing agriculturally important chemicals (Chen Yi-fen et al., 2010).
Structural Analysis and Engineering
Research into the crystal engineering of compounds containing pyrazole units has led to the understanding of molecular interactions, such as hydrogen and halogen bonds. This knowledge is crucial for designing materials with specific properties. For instance, the study on molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions reveals the potential for exploiting these interactions in crystal design, which could have implications for the development of new materials with tailored properties (Saha et al., 2005).
Propiedades
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-3-23-9-8-15(20-23)11-22(2)18(26)14-6-4-13(5-7-14)10-24-12-16(19)17(21-24)25(27)28/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFWWMEYJFPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B4615184.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)



![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)
![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)


![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
